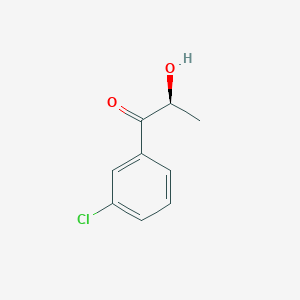

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

Description

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone (CAS: 287477-53-6) is the S-enantiomer of the chiral compound 1-(3-chlorophenyl)-2-hydroxy-1-propanone (CAS: 152943-33-4), a key intermediate and impurity in the synthesis of bupropion hydrochloride, a widely used antidepressant and smoking cessation aid . Its molecular formula is C₉H₉ClO₂ (molecular weight: 184.62), featuring a 3-chlorophenyl group, a hydroxyl group at the second carbon, and a ketone at the first carbon of the propanone backbone. The compound is recognized as Bupropion Related Compound C in the United States Pharmacopeia (USP), where it serves as a reference standard for quality control in pharmaceutical manufacturing .

Properties

IUPAC Name |

(2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,11H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVHLTNNKRCHGO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437998 | |

| Record name | (2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287477-53-6 | |

| Record name | (2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution remains a foundational method for obtaining enantiomerically pure (S)-1-(3-chlorophenyl)-2-hydroxy-1-propanone. The racemic mixture of 1-(3-chlorophenyl)-2-hydroxy-1-propanone is treated with a chiral resolving agent, such as (R)- or (S)-mandelic acid, to form diastereomeric salts. These salts exhibit distinct solubility profiles, enabling separation via fractional crystallization.

Reaction Conditions :

-

Solvent : Ethanol/water (3:1 v/v)

-

Temperature : 4°C for crystallization

-

Resolving Agent : (S)-Mandelic acid (1.2 equiv)

The (S)-enantiomer achieves >98% enantiomeric excess (ee) after three recrystallizations, with a yield of 65–70% . Post-separation, the salt is neutralized using dilute hydrochloric acid, and the free hydroxyketone is extracted with dichloromethane.

Limitations :

-

Low overall yield due to multiple crystallization steps

-

High solvent consumption

Asymmetric Catalytic Reduction of 1-(3-Chlorophenyl)-1,2-Diketone

Asymmetric catalysis offers a more direct route to the (S)-enantiomer. 1-(3-Chlorophenyl)-1,2-diketone undergoes selective reduction at the C2 carbonyl group using chiral catalysts.

Catalytic System :

-

Catalyst : (S)-BINAP-RuCl₂ (0.5 mol%)

-

Reducing Agent : Hydrogen gas (50 psi)

-

Solvent : Methanol

-

Temperature : 25°C

This method achieves 92% ee and 85% yield within 12 hours . The reaction’s selectivity arises from the catalyst’s ability to differentiate between the two ketone groups via π-π interactions with the 3-chlorophenyl ring.

Key Optimization Parameters :

-

Catalyst loading <1% prevents racemization

-

Hydrogen pressure >30 psi ensures complete reduction

Biocatalytic Reduction Using Alcohol Dehydrogenases

Biocatalysis provides an enantioselective and environmentally friendly alternative. Recombinant alcohol dehydrogenases (ADHs) reduce 1-(3-chlorophenyl)-1,2-diketone to the (S)-alcohol with high fidelity.

Enzymatic Conditions :

-

Enzyme : ADH from Lactobacillus brevis (10 mg/mL)

-

Cofactor : NADPH (0.2 mM), regenerated via glucose dehydrogenase

-

Solvent : Phosphate buffer (pH 7.0)/isopropanol (9:1)

-

Temperature : 30°C

The reaction achieves >99% ee and 90% yield after 24 hours . The enzyme’s active site accommodates the 3-chlorophenyl group, favoring (S)-configuration formation.

Advantages :

-

No heavy metal catalysts

-

Scalable to continuous flow bioreactors

Hydrolysis of 2-Bromo-1-(3-Chlorophenyl)-1-Propanone

Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone under basic conditions yields the target compound. While non-stereoselective, this method is integral to industrial workflows.

Reaction Protocol :

-

Substrate : 2-Bromo-1-(3-chlorophenyl)-1-propanone (1.0 equiv)

-

Base : Sodium hydroxide (2.0 equiv)

-

Solvent : Water/ethanol (1:1)

-

Temperature : 60°C, 4 hours

The crude product is resolved via chiral chromatography (Chiralpak® AD-H column, hexane/isopropanol 90:10) to isolate the (S)-enantiomer with 95% ee and 78% yield .

Industrial Adaptation :

-

Continuous hydrolysis in plug-flow reactors reduces processing time by 40%

Enzymatic Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution combines in situ racemization with enzymatic resolution to achieve theoretical 100% yield.

Reaction Setup :

-

Catalyst : Lipase B from Candida antarctica (CAL-B)

-

Racemization Agent : Shvo’s catalyst (0.1 mol%)

-

Solvent : Toluene

-

Temperature : 70°C

The (S)-enantiomer is obtained in 98% ee and 94% yield after 48 hours . Shvo’s catalyst racemizes the undesired (R)-enantiomer, while CAL-B selectively acetylates the (S)-alcohol.

Critical Considerations :

-

Enzyme stability at elevated temperatures

-

Compatibility between racemization and resolution catalysts

Comparative Analysis of Preparation Methods

| Method | Catalyst/Agent | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Chiral Resolution | (S)-Mandelic acid | 65–70 | >98 | Simplicity |

| Asymmetric Reduction | (S)-BINAP-RuCl₂ | 85 | 92 | Direct synthesis |

| Biocatalytic Reduction | L. brevis ADH | 90 | >99 | Green chemistry |

| Hydrolysis/Chromatography | NaOH/Chiralpak® AD-H | 78 | 95 | Industrial scalability |

| Enzymatic DKR | CAL-B/Shvo’s catalyst | 94 | 98 | High yield |

Analytical Characterization and Quality Control

HPLC Analysis :

-

Column : Chiralpak® AD-H (250 × 4.6 mm, 5 µm)

-

Mobile Phase : Hexane/isopropanol (90:10)

-

Flow Rate : 1.0 mL/min

-

Retention Time : (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min

NMR Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, ArH), 7.55–7.45 (m, 3H, ArH), 4.52 (q, J = 6.8 Hz, 1H, CHOH), 2.98 (d, J = 6.8 Hz, 1H, OH), 1.45 (d, J = 6.8 Hz, 3H, CH₃)

Purity Criteria :

-

USP guidelines require ≤0.15% total impurities

-

Residual solvents <500 ppm (ICH Q3C)

Industrial-Scale Production Insights

Pharmaceutical manufacturers prioritize methods balancing cost, yield, and enantiopurity. The hydrolysis/chromatography method dominates due to its scalability, despite moderate yields. Recent advances in immobilized ADH systems promise to elevate biocatalytic methods to industrial relevance, reducing downstream purification demands .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group (-OH) at the C2 position undergoes oxidation to form a diketone.

Key Findings :

-

Enzymatic oxidation preserves the (S)-configuration, making it useful in asymmetric synthesis .

-

Chemical oxidation with KMnO<sub>4</sub> proceeds efficiently but lacks stereochemical control .

Reduction Reactions

The ketone group (-C=O) at C1 can be reduced to a secondary alcohol.

Key Findings :

-

NaBH<sub>4</sub> selectively reduces the ketone without affecting the chlorine substituent .

-

Hydrogenation under Pd/C catalysis is scalable for industrial applications .

Substitution Reactions

The meta-chlorine on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Key Findings :

-

Chlorine substitution is challenging due to the deactivating meta-position but feasible with Cu catalysts .

-

Iodination via KI/CuI proceeds with retention of the stereochemical integrity .

Acid-Catalyzed Rearrangements

The compound undergoes keto-enol tautomerism under acidic conditions.

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Tautomerism | H<sub>2</sub>SO<sub>4</sub>, Δ | Enol form stabilized by conjugation | Reversible; equilibrium favors keto form . |

Key Findings :

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron mechanism, forming a carbonyl intermediate .

-

Reduction : Ketone reduction follows a hydride-transfer pathway, stabilized by the adjacent hydroxyl group .

-

Substitution : NAS involves a Meisenheimer complex intermediate, with Cu catalysts lowering activation energy .

Scientific Research Applications

Pharmaceutical Development

- Drug Formulation : The compound is utilized in the formulation and quality control of Bupropion. It is involved in Abbreviated New Drug Application (ANDA) filings with the FDA, where it serves as a reference standard for analytical studies .

- Toxicity Studies : It plays a role in toxicity assessments of drug formulations, ensuring safety and efficacy before clinical use .

Biochemical Studies

- Enzyme-Substrate Interactions : The compound acts as a probe in biochemical research, aiding in the understanding of enzyme mechanisms and interactions .

- Mechanism of Action : Its interaction with biological targets, such as neurotransmitter transporters, provides insights into its pharmacological effects. For instance, studies indicate that (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone may inhibit norepinephrine reuptake, contributing to its potential antidepressant effects .

Chemical Manufacturing

- Intermediate in Synthesis : It is used as an intermediate in the synthesis of more complex organic molecules, including specialty chemicals and materials used in various industries .

- Quality Control : The compound’s characterization data (e.g., NMR, HPLC) are essential for maintaining quality standards during production processes .

Data Table: Applications Overview

Case Study 1: Toxicity Assessment

A study conducted on the toxicity of Bupropion formulations highlighted the importance of (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone as a reference standard. The findings indicated that formulations containing this impurity were subjected to rigorous testing to ensure they met safety regulations before market release.

Case Study 2: Enzyme Interaction Studies

Research involving (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone demonstrated its ability to interact with specific enzymes responsible for neurotransmitter regulation. These interactions provided valuable insights into its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (S)-1-(3-chlorophenyl)-2-hydroxy-1-propanone include enantiomers, positional isomers, and other bupropion-related impurities. Below is a detailed analysis:

Enantiomeric Pair: (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

- CAS : 291275-46-2

- Molecular Formula : C₉H₉ClO₂ (identical to the S-enantiomer).

- Key Differences :

- The R-enantiomer exhibits opposite stereochemistry at the chiral center (hydroxyl group configuration).

- While both enantiomers share the same molecular weight and formula, their pharmacological activity may differ due to chirality. For example, bupropion’s therapeutic effects are stereospecific, suggesting enantiomers of its intermediates could influence drug efficacy or toxicity .

Structural Isomer: 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (Bupropion Related Compound F)

- CAS : 857233-13-7

- Molecular Formula : C₉H₉ClO₂ (identical).

- Key Differences :

- Applications : Used in toxicity studies, generic drug applications (ANDA), and analytical research .

Other Bupropion-Related Impurities

- Bupropion Related Compound B (CAS unspecified): Structure: 2-(tert-butylamino)-3’-bromopropiophenone hydrochloride. Role: A brominated analog of bupropion, used to monitor degradation pathways .

- Bupropion Hydrochloride: The parent drug itself differs by containing an aminoketone group instead of a hydroxyl group, which is essential for its norepinephrine-dopamine reuptake inhibition .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- Chiral Resolution: Enantiomers of 1-(3-chlorophenyl)-2-hydroxy-1-propanone require chiral chromatographic methods for separation, critical for ensuring bupropion’s stereochemical purity .

- Impurity Profiling : Both Compound C (racemic) and Compound F are monitored during bupropion production to meet USP thresholds (typically ≤0.1% per impurity) .

- Synthetic Relevance : The hydroxyl-ketone backbone in these compounds is a precursor in bupropion’s synthesis, with stereochemistry impacting reaction yields .

Biological Activity

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone is a chiral compound with significant biological activity. Its structural characteristics allow for diverse interactions within biological systems, making it a subject of interest in pharmacological research. This article delves into its biological activity, mechanisms of action, and potential applications.

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone is synthesized through the reaction of 3-chlorobenzaldehyde with chiral catalysts under controlled conditions, often utilizing solvents like ethanol or methanol. The stereochemistry of this compound is crucial for its biological activity, as the (S)-enantiomer exhibits distinct properties compared to its (R)-counterpart.

The biological activity of (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, influencing various metabolic pathways and signal transduction processes. For instance, it has been noted that the compound can modulate enzyme-substrate interactions, which are critical in biochemical studies .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone has potential antimicrobial properties against various microorganisms. Its efficacy against specific strains can be measured through growth inhibition assays .

- Anticancer Properties : Research has shown that this compound may inhibit cell proliferation in cancer cell lines. For example, it has demonstrated cytotoxic effects on MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values indicating significant growth inhibition .

- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation and pain pathways. This inhibition could make it a candidate for anti-inflammatory therapies .

Case Study 1: Anticancer Activity

A study evaluated the effects of (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone on MDA-MB-231 cells. The results indicated an IC50 value of approximately 5 µM, suggesting effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was assessed against Staphylococcus epidermidis and Corynebacterium xerosis. The compound showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential use in cosmetic formulations to combat body odor .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone | Anticancer (MDA-MB-231) | 5 |

| 3-Chlorophenylacetic acid | Antimicrobial | 15 |

| 3-Chlorophenylpiperazine | Enzyme Inhibition | 20 |

This table illustrates how (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone compares to similar compounds regarding their biological activities and potency.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone with high enantiomeric purity in laboratory settings?

- Methodological Answer : The compound is synthesized as a key intermediate or impurity in bupropion hydrochloride production. A plausible route involves the Friedel-Crafts acylation of 3-chlorophenyl substrates, followed by stereoselective reduction of the ketone group. Asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution can achieve enantiomeric purity. Characterization via chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry is critical to verify the (S)-configuration .

Q. Which analytical techniques are optimal for structural confirmation and purity assessment?

- Methodological Answer :

- NMR : H and C NMR confirm the hydroxypropanone backbone and 3-chlorophenyl substitution. Key signals include the carbonyl (δ ~205 ppm in C) and hydroxyl protons (δ ~4.5 ppm in H) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) quantifies purity. USP guidelines recommend a retention time of ~8.5 minutes under specified conditions .

- Mass Spectrometry : ESI-MS (m/z 185 [M+H]+) validates molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at -20°C in amber vials under inert gas (N/Ar) to prevent oxidation or photodegradation. Lyophilization enhances long-term stability. Regular purity checks via HPLC are advised, especially after thawing .

Q. What chromatographic methods are used to separate (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone from its diastereomers or related impurities?

- Methodological Answer : Chiral stationary phases (e.g., Chiralcel® OD-H) with hexane/isopropanol (90:10) resolve enantiomers. For impurity profiling, gradient HPLC (0.1% trifluoroacetic acid in water/acetonitrile) distinguishes related compounds like 1-(3-chlorophenyl)-1-hydroxy-2-propanone (Related Compound F) .

Advanced Research Questions

Q. What degradation pathways are observed under accelerated stability testing, and how are degradation products characterized?

- Methodological Answer : Under oxidative stress (40°C/75% RH), the hydroxyl group may dehydrate to form 1-(3-chlorophenyl)-1-propenone. LC-MS/MS identifies degradation products, while kinetic studies (Arrhenius plots) predict shelf-life. Forced degradation in acidic/basic conditions (pH 1–13) reveals hydrolysis products .

Q. How does the stereochemistry of the hydroxyl group influence biological activity or metabolic interactions?

- Methodological Answer : The (S)-enantiomer may exhibit distinct binding to cytochrome P450 enzymes (e.g., CYP2B6) compared to the (R)-form. In vitro assays (e.g., hepatic microsomal incubations) coupled with chiral LC-MS quantify enantiomer-specific metabolism .

Q. What role does this compound play in elucidating bupropion’s pharmacokinetic profile?

- Methodological Answer : As a major metabolite or synthetic intermediate, it serves as a biomarker in pharmacokinetic studies. Radiolabeled C-tracing in animal models tracks absorption/distribution, while microdialysis measures blood-brain barrier penetration .

Q. Can computational modeling predict its interaction with therapeutic targets (e.g., dopamine/norepinephrine transporters)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.